Chemical structure and physical properties of 1H-Pyrrole-2,5-diamine
Chemical structure and physical properties of 1H-Pyrrole-2,5-diamine
An In-depth Technical Guide to the 1H-Pyrrole-2,5-diamine Scaffold: Synthesis, Properties, and Applications in Medicinal Chemistry
Introduction: The Pyrrole Nucleus as a Privileged Scaffold
The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a vast array of natural products, including heme, chlorophyll, and vitamin B12.[1] Its unique electronic properties and ability to be readily functionalized have made it a "privileged scaffold" in medicinal chemistry. Pyrrole-containing compounds exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and cholesterol-lowering properties.[1][2][3] This guide focuses on the 1H-Pyrrole-2,5-diamine scaffold, a versatile but less-documented building block, and explores its chemical characteristics, potential synthetic routes, and its pivotal role as a precursor to potent biologically active molecules, particularly its dione derivatives.
PART 1: Core Chemical and Physical Properties of 1H-Pyrrole-2,5-diamine
1H-Pyrrole-2,5-diamine (CAS No. 29212-51-9) is the foundational structure of interest.[4] While extensive experimental data on this specific diamine is limited in published literature, its fundamental properties can be established through computational analysis and comparison with related structures.
Chemical Identity
A clear identification is critical for any research endeavor. The key identifiers for 1H-Pyrrole-2,5-diamine are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 1H-pyrrole-2,5-diamine | [4] |
| CAS Number | 29212-51-9 | [4] |
| Molecular Formula | C₄H₇N₃ | [4] |
| Synonyms | 2,5-diaminopyrrole | [4] |
| SMILES | C1=C(NC(=C1)N)N | [4] |
| InChIKey | HBHBLOXMPLUXQU-UHFFFAOYSA-N | [4] |
Computed Physicochemical Properties
The following table lists key physicochemical properties computed by PubChem. These values serve as valuable estimates for designing experimental conditions, such as selecting appropriate solvent systems or predicting membrane permeability.
| Property | Computed Value | Source |
| Molecular Weight | 97.12 g/mol | [4] |
| Topological Polar Surface Area | 67.8 Ų | [4] |
| Hydrogen Bond Donors | 3 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| LogP (Octanol/Water) | -0.6 | [4] |
Note: These properties are computationally derived and should be confirmed by experimental methods.
Structural Diagram
The chemical structure of 1H-Pyrrole-2,5-diamine features a central pyrrole ring with primary amine groups at the C2 and C5 positions. This bifunctional nature is key to its utility as a chemical building block.
Caption: Chemical structure of 1H-Pyrrole-2,5-diamine.
PART 2: Synthesis and Reactivity
Proposed Synthesis: The Paal-Knorr Reaction
The most versatile and widely adopted method for synthesizing substituted pyrroles is the Paal-Knorr synthesis, first reported in 1884.[5][6] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[7]
The synthesis of 1H-Pyrrole-2,5-diamine would logically proceed from a 1,4-dicarbonyl precursor where the future amine groups are masked. A plausible precursor is succinonitrile, which can be reduced to the corresponding dialdehyde or diketone, followed by reaction with an amine source like ammonia.
The mechanism, elucidated by V. Amarnath, involves the initial formation of a hemiaminal upon nucleophilic attack of the amine on a protonated carbonyl group.[5][7] This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.
Caption: General mechanism of the Paal-Knorr pyrrole synthesis.
Hypothetical Experimental Protocol (Paal-Knorr Synthesis)
This protocol is a generalized procedure based on established Paal-Knorr methodologies and should be optimized for the specific synthesis of 1H-Pyrrole-2,5-diamine.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-dicarbonyl precursor (e.g., succindialdehyde, 1.0 equiv) in a suitable solvent such as ethanol or glacial acetic acid.
-
Amine Addition: Add the amine source (e.g., ammonium acetate or a primary amine, 1.1-1.5 equiv).[6] The use of a weak acid like acetic acid can accelerate the reaction.[7]
-
Reaction: Heat the mixture to reflux for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration.
-
Extraction: If no precipitate forms, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Expected Reactivity
The 1H-Pyrrole-2,5-diamine scaffold is rich in reactive sites:
-
Nucleophilic Amine Groups: The two primary amine groups are expected to be highly nucleophilic, readily reacting with electrophiles such as acyl chlorides, anhydrides, and aldehydes. This allows for the construction of amides, sulfonamides, and imines, making the scaffold an excellent starting point for building diverse chemical libraries.
-
Aromatic Pyrrole Ring: While the electron-donating amine groups activate the pyrrole ring towards electrophilic substitution, they also increase its propensity for oxidation. Pyrrole itself is known to readily darken upon exposure to air.[8] Reactions on the ring, such as halogenation or nitration, would need to be conducted under carefully controlled conditions to avoid polymerization or degradation. The autoxidation of pyrrole adducts on proteins has been shown to proceed via free radical-mediated mechanisms.[9]
PART 3: Application in Drug Development - The 1H-Pyrrole-2,5-dione Case Study
While direct applications of 1H-Pyrrole-2,5-diamine are not extensively reported, its oxidized analogue, the 1H-Pyrrole-2,5-dione (maleimide) scaffold, is a cornerstone in medicinal chemistry.[10] The diamine can be considered a key synthetic precursor to these highly active derivatives. These compounds have demonstrated significant potential as anti-inflammatory, anticancer, and cholesterol-lowering agents.[2][10][11]
Synthesis of 1H-Pyrrole-2,5-dione Derivatives
These derivatives are commonly synthesized by the condensation of a primary amine (or a hydrazine derivative) with maleic anhydride or a substituted maleic anhydride in a solvent like glacial acetic acid, followed by reflux.[1]
Biological Activity and Mechanism of Action
-
Cholesterol Absorption Inhibition: A series of 1H-pyrrole-2,5-dione derivatives were synthesized and found to be potent cholesterol absorption inhibitors. The most active compounds inhibited lipid accumulation in macrophages and reduced the secretion of inflammatory markers like TNF-α and ROS, thereby suppressing the formation of foam cells, a key event in atherosclerosis.[2]
-
Anti-inflammatory Activity: Novel 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives have shown significant anti-inflammatory activity by inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) and suppressing the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[11]
-
Anticancer Activity: The maleimide scaffold is a building block for numerous compounds with potent antiproliferative and cytotoxic effects across various human cancer cell lines.[10] The mechanisms often involve inducing apoptosis (programmed cell death) and arresting the cell cycle.[10]
Experimental Protocol: In Vitro Cytotoxicity Assay (Resazurin Method)
This protocol outlines a standard method for evaluating the anticancer potential of synthesized pyrrole derivatives.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer or HepG-2 liver cancer) into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the plates and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Add Resazurin solution to each well and incubate for another 2-4 hours. Resazurin (blue, non-fluorescent) is reduced by metabolically active cells to the highly fluorescent resorufin (pink).
-
Data Acquisition: Measure the fluorescence intensity using a plate reader (e.g., excitation 560 nm, emission 590 nm).
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Caption: Experimental workflow from synthesis to in vitro evaluation.
PART 4: Safety and Handling
-
General Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] Avoid breathing dust, vapors, or mists.[12] Do not get in eyes, on skin, or on clothing.[12]
-
Hazards of Parent Pyrrole: 1H-Pyrrole (CAS 109-97-7) is a flammable liquid and vapor.[12] It is toxic if swallowed and harmful if inhaled.[12] It is also known to cause serious eye damage.[12]
-
Reactivity Hazards: Pyrrole compounds can be sensitive to air and light, often darkening over time.[8] Store in a tightly closed container in a cool, dry place, potentially under an inert atmosphere like nitrogen.[14]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12]
-
Skin: Wash off immediately with plenty of soap and water.[12]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[13]
-
Ingestion: If swallowed, rinse mouth and call a poison center or doctor immediately.[12]
-
Disclaimer: This guide is intended for informational purposes for qualified research professionals. Always consult a comprehensive Safety Data Sheet (SDS) before handling any chemical and perform a thorough risk assessment.
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1H-Pyrrole-2,5-diamine | C4H7N3 | CID 18785356 - PubChem. (n.d.). Retrieved March 31, 2026, from [Link]
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Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - MDPI. (2022). Retrieved March 31, 2026, from [Link]
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Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed. (2018). Retrieved March 31, 2026, from [Link]
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1-hydroxy-1H-pyrrole-2,5-dione | C4H3NO3 | CID 78535 - PubChem. (n.d.). Retrieved March 31, 2026, from [Link]
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1-decyl-1H-pyrrole-2,5-dione SDS - Download & Subscribe for Updates. (n.d.). Retrieved March 31, 2026, from [Link]
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1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylene)bis- - Hazardous Agents | Haz-Map. (n.d.). Retrieved March 31, 2026, from [Link]
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1H-Pyrrole, 2,5-dihydro- - the NIST WebBook. (n.d.). Retrieved March 31, 2026, from [Link]
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Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3) - Cheméo. (n.d.). Retrieved March 31, 2026, from [Link]
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